22-Sulfanyldocosan-1-OL
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Overview
Description
22-Sulfanyldocosan-1-OL is a long-chain primary fatty alcohol with a sulfur atom attached to the 22nd carbon This compound is a derivative of docosan-1-ol, which is a saturated fatty alcohol containing 22 carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 22-Sulfanyldocosan-1-OL typically involves multi-step organic reactions. One common method is the thiolation of docosan-1-ol. The process begins with the preparation of docosan-1-ol, which can be synthesized through the reduction of docosanoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
22-Sulfanyldocosan-1-OL undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers, and other derivatives
Scientific Research Applications
22-Sulfanyldocosan-1-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 22-Sulfanyldocosan-1-OL involves its interaction with cellular membranes and proteins. In the case of its antiviral activity, the compound is thought to interfere with and stabilize the host cell’s surface phospholipids, preventing the fusion of the viral envelope with the host cell membrane. This disruption inhibits viral entry and subsequent replication .
Comparison with Similar Compounds
22-Sulfanyldocosan-1-OL can be compared with other similar compounds, such as:
Docosan-1-ol: A saturated fatty alcohol with similar structural features but without the sulfur atom.
1-Docosanol:
Octadecanethiol: A shorter-chain thiol with 18 carbon atoms, used in self-assembled monolayers and surface chemistry.
The uniqueness of this compound lies in its combination of a long aliphatic chain with a sulfur atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
137057-24-0 |
---|---|
Molecular Formula |
C22H46OS |
Molecular Weight |
358.7 g/mol |
IUPAC Name |
22-sulfanyldocosan-1-ol |
InChI |
InChI=1S/C22H46OS/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h23-24H,1-22H2 |
InChI Key |
HGWCCNDSLSABLN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCS)CCCCCCCCCCO |
Origin of Product |
United States |
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